biological activity of 3,5-Dimethyl-4-phenylisoxazole derivatives
biological activity of 3,5-Dimethyl-4-phenylisoxazole derivatives
An In-depth Technical Guide on the Biological Activity of 3,5-Dimethyl-4-phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Among its many derivatives, the 3,5-dimethyl-4-phenylisoxazole core has garnered significant attention for its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and antibacterial properties.
Anticancer Activity: Targeting Epigenetic Regulators
A significant body of research has focused on 3,5-dimethylisoxazole derivatives as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[2][3] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and plays a crucial role in regulating the transcription of key oncogenes like c-Myc.[3][4] Inhibition of BRD4 has emerged as a promising strategy for cancer therapy.[5]
Mechanism of Action: BRD4 Inhibition
Derivatives of 3,5-dimethylisoxazole have been designed to mimic the acetylated lysine (KAc) moiety, enabling them to bind to the active site of bromodomains.[2] By competitively inhibiting the binding of BRD4 to acetylated histones, these compounds disrupt the transcriptional machinery responsible for the expression of proliferation-driving genes. This leads to the downregulation of oncoproteins such as c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4]
Below is a diagram illustrating the BRD4 signaling pathway and the inhibitory action of 3,5-dimethylisoxazole derivatives.
Caption: BRD4 inhibition by 3,5-dimethylisoxazole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro inhibitory and antiproliferative activities of selected 3,5-dimethyl-4-phenylisoxazole derivatives.
| Compound ID | Target | Assay | IC50 Value | Cell Line | Reference |
| 11h | BRD4(1) | Enzyme Inhibition | 27.0 nM | - | [4] |
| BRD4(2) | Enzyme Inhibition | 180 nM | - | [4] | |
| Cell Proliferation | Antiproliferative | 0.120 µM | HL-60 (Leukemia) | [4] | |
| Cell Proliferation | Antiproliferative | 0.09 µM | MV4-11 (Leukemia) | [4] | |
| 22 | Cell Proliferation | Antiproliferative | 162 nM | HCT116 (Colorectal) | [5] |
| 11d | BRD4 | Enzyme Inhibition | 0.55 µM | - | [3] |
| Cell Proliferation | Antiproliferative | 0.19 µM | MV4-11 (Leukemia) | [3] | |
| 11e | BRD4 | Enzyme Inhibition | 0.86 µM | - | [3] |
| Cell Proliferation | Antiproliferative | 0.32 µM | MV4-11 (Leukemia) | [3] | |
| 11f | BRD4 | Enzyme Inhibition | 0.80 µM | - | [3] |
| Cell Proliferation | Antiproliferative | 0.12 µM | MV4-11 (Leukemia) | [3] | |
| 12 | BRD4(1) | Enzyme Inhibition | 640 nM | - | [2] |
Experimental Protocols
BRD4 Inhibition Assay (General Protocol): A peptide displacement-based amplified luminescent proximity homogeneous assay (ALPHA) is commonly used.[2] The assay measures the ability of a compound to disrupt the interaction between a BRD4 bromodomain protein and a biotinylated, acetylated histone peptide. The assay is typically performed in a 384-well plate. Reagents, including the BRD4 protein, the histone peptide, and the test compound, are incubated together. Subsequently, streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads are added. In the absence of an inhibitor, the beads are brought into proximity, generating a luminescent signal. An active inhibitor disrupts the protein-peptide interaction, leading to a decrease in the signal. IC50 values are calculated from the dose-response curves.
Cell Proliferation (Antiproliferative) Assay: Cancer cell lines (e.g., MV4-11, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[4][5] The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay. The absorbance or luminescence is measured, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Western Blot Analysis: To confirm the mechanism of action, western blotting is performed to measure the levels of downstream proteins like c-Myc.[3][4] Cells are treated with the test compound for a set time, then lysed. Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against c-Myc and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the change in protein expression.[3]
Anti-inflammatory Activity
Isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] These enzymes are key players in the arachidonic acid pathway, which produces prostaglandins and leukotrienes—mediators of inflammation.
Quantitative Data: Anti-inflammatory Activity
The table below presents data for isoxazole derivatives screened for anti-inflammatory activity.
| Compound ID | Target | Assay | IC50 Value (µM) | Reference |
| 5f | COX-2 | Enzyme Inhibition | 9.16 | |
| 15-LOX | Enzyme Inhibition | 8.15 | ||
| 2b | LOX | Enzyme Inhibition | Significant Inhibition | [6] |
| COX-2 | Enzyme Inhibition | Significant Inhibition | [6] |
*Specific IC50 values were not provided in the abstract, but the compound was noted to have significant inhibitory activity.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema: This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7] Rats are administered the test compound or a standard drug (e.g., Nimesulide) orally. After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The paw volume is measured at various time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[7]
In Vitro COX/LOX Inhibition Assay: The inhibitory activity of the compounds against COX-1, COX-2, and LOX enzymes is determined using enzyme immunoassay (EIA) kits or spectrophotometric methods. The assay measures the ability of a compound to inhibit the enzyme's conversion of its substrate (e.g., arachidonic acid) into its product (e.g., prostaglandin or leukotriene). The results are expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).
Antibacterial Activity
Certain derivatives of the phenylisoxazole scaffold have demonstrated potent antibacterial activity, particularly against plant pathogens.[8][9][10] These findings suggest potential applications in agriculture or as leads for developing new antibacterial agents for human health.
Quantitative Data: Antibacterial Activity
The following table summarizes the antibacterial efficacy of selected 4-nitro-3-phenylisoxazole derivatives against plant pathogenic bacteria.
| Bacterial Strain | Compound ID | EC50 Value (µg/mL) | Positive Control (Bismerthiazol) EC50 (µg/mL) | Reference |
| Xanthomonas oryzae (Xoo) | 5o | 21.3 | 89.7 | [8][9] |
| Pseudomonas syringae (Psa) | 5p | 18.5 | 95.4 | [8][9] |
| Xanthomonas axonopodis (Xac) | 5q | 25.1 | 102.3 | [8][9] |
Experimental Protocols
Synthesis via [3+2] Cycloaddition: A common method for synthesizing the phenylisoxazole scaffold is the [3+2] cycloaddition reaction.[8][9] This involves reacting a substituted phenyloxime with a vinyl derivative in the presence of a suitable catalyst or under specific reaction conditions to yield the desired polysubstituted phenylisoxazole.
In Vitro Antibacterial Screening: The antibacterial activity is often evaluated using a broth microdilution method or an agar diffusion method to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).[8][11] For plant pathogens, a common method involves measuring the inhibition of bacterial growth in a liquid medium. Various concentrations of the test compounds are added to bacterial cultures, and the optical density is measured after an incubation period to assess bacterial growth.[9]
General Experimental and Discovery Workflow
The development of novel 3,5-dimethyl-4-phenylisoxazole derivatives typically follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for drug discovery of isoxazole derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. iiste.org [iiste.org]
